2,5-Dioxopyrrolidin-1-yl methyl terephthalate

Vue d'ensemble

Description

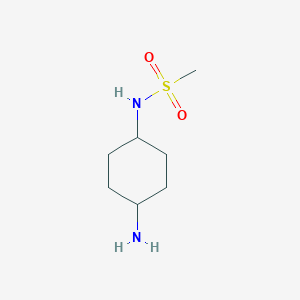

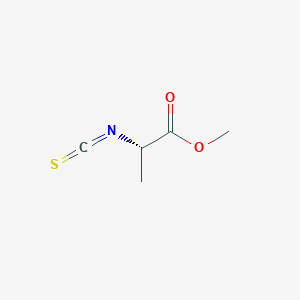

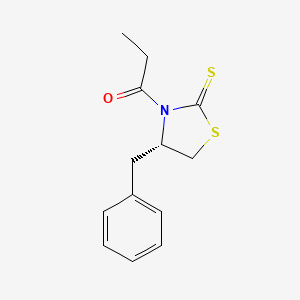

“2,5-Dioxopyrrolidin-1-yl methyl terephthalate” is a chemical compound . It is also known as "4-O- [2- (2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate" . It is used in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been elucidated in several studies . These studies have shown that these molecules interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of improving monoclonal antibody production in mammalian cell cultures . The compound was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis

The physical form of “this compound” is described as a colorless to yellow liquid or semi-solid or solid or lump . More detailed physical and chemical properties can be found in chemical databases .Applications De Recherche Scientifique

Application in Anticonvulsant Agents

Research indicates the utility of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate derivatives in the development of anticonvulsant agents. Kamiński et al. (2015) synthesized a series of compounds combining fragments of established antiepileptic drugs, which showed potential as new hybrid anticonvulsant agents. These compounds were effective in preclinical seizure models, with some displaying better safety profiles than traditional antiepileptic drugs (Kamiński et al., 2015). Similarly, Kamiński et al. (2016) developed a focused library of N-phenyl derivatives as potential anticonvulsants, demonstrating broad spectra of activity and favorable safety profiles in preclinical models (Kamiński et al., 2016).

Application in Energy Storage

The compound has been explored in the context of energy storage. Padhy et al. (2018) investigated disodium pyridine dicarboxylate, a compound related to disodium terephthalate, for its potential as an anode material in organic sodium-ion batteries. It exhibited high reversible capacity and good cyclability, making it superior to its terephthalate counterpart (Padhy et al., 2018).

Application in Polymer Synthesis

East and Gudiguntla (1994) synthesized novel polyesters using 2,5-pyridinedicarboxylic acid, demonstrating improved solubility behavior and thermal properties compared to their terephthalate analogues. This indicates the potential of this compound derivatives in polymer synthesis (East & Gudiguntla, 1994).

Application in Bioconjugation

Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 2,5-Dioxopyrrolidin-1-yl derivatives. This agent is critical for the chemoselective conjugation of proteins and enzymes, highlighting its significance in bioconjugation applications (Reddy et al., 2005).

Application in Organic Electrochemistry

Taitt et al. (2018) and Nam et al. (2018) demonstrated the potential use of terephthalic acid derivatives in the electrochemical oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid, an alternative to terephthalic acid in commercial polymers. This indicates the relevance of this compound in organic electrochemistry (Taitt et al., 2018), (Nam et al., 2018).

Application in Fluorescence Labeling

Crovetto et al. (2008) synthesized a fluorescent derivative of this compound for labeling amine residues, demonstrating its application in fluorescence labeling and nucleic acid probing (Crovetto et al., 2008).

Mécanisme D'action

Target of Action

Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .

Mode of Action

It’s plausible that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels

Pharmacokinetics

Related compounds have shownhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Related compounds have shown potent anticonvulsant properties and effectiveness in pain models .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

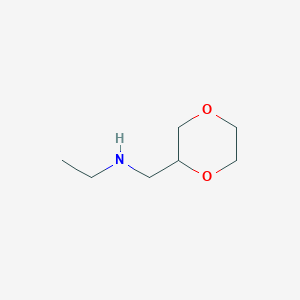

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMABXBMGNFHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)